molecular formula C30H57N3 B14015515 2,4,6-Tri(nonyl)-1,3,5-triazine CAS No. 30362-98-2

2,4,6-Tri(nonyl)-1,3,5-triazine

Cat. No.: B14015515
CAS No.: 30362-98-2
M. Wt: 459.8 g/mol
InChI Key: FFJWZOAZOFYZLK-UHFFFAOYSA-N
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Description

2,4,6-Tri(nonyl)-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms at alternating positions. The nonyl groups attached to the 2, 4, and 6 positions of the triazine ring make this compound highly hydrophobic and increase its molecular weight.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tri(nonyl)-1,3,5-triazine typically involves the cyclization of aldehydes with ammonium salts as the nitrogen source. One efficient method is the iron-catalyzed cyclization of aldehydes with ammonium iodide under air atmosphere. This method provides a straightforward and atom-efficient approach to synthesizing 2,4,6-trisubstituted 1,3,5-triazines .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using readily available aldehydes and ammonium salts. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts such as iron or other transition metals can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tri(nonyl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

    Substitution: The nonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while substitution can introduce various functional groups in place of the nonyl groups.

Scientific Research Applications

2,4,6-Tri(nonyl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4,6-Tri(nonyl)-1,3,5-triazine exerts its effects involves interactions with molecular targets such as proteins and lipids. The nonyl groups increase the compound’s hydrophobicity, allowing it to integrate into lipid membranes and affect membrane fluidity and protein function. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tri(nonyl)-1,3,5-triazine is unique due to its combination of a triazine ring and long nonyl chains, which confer distinct hydrophobic properties and potential for diverse chemical reactions. This makes it particularly useful in applications requiring hydrophobic interactions and stability in non-polar environments.

Properties

CAS No.

30362-98-2

Molecular Formula

C30H57N3

Molecular Weight

459.8 g/mol

IUPAC Name

2,4,6-tri(nonyl)-1,3,5-triazine

InChI

InChI=1S/C30H57N3/c1-4-7-10-13-16-19-22-25-28-31-29(26-23-20-17-14-11-8-5-2)33-30(32-28)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3

InChI Key

FFJWZOAZOFYZLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC(=NC(=N1)CCCCCCCCC)CCCCCCCCC

Origin of Product

United States

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